3,5-Xylyl methylcarbamate

Description

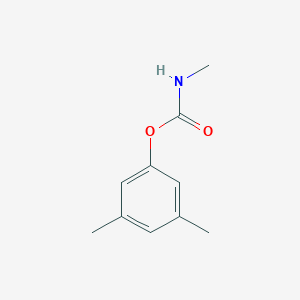

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQODEWAPZVVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058042 | |

| Record name | XMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB], Solid | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water; soluble in most organic solvents including benzene, cyclohexanone, 3,5,5-trimethylcyclohex-2-enone., In water at 20 °C, 0.47 g/l. In acetone 5.74, benzene 2.04, ethanol 3.52, ethyl acetate 2.77 (all in g/l at 20 °C)., 0.47 mg/mL at 20 °C | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.54 | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00036 [mmHg] | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystalline solid /Technical grade, 97% pure/ | |

CAS No. |

2655-14-3 | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maqbarl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | XMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3,5-dimethyl-, 1-(N-methylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0Z6GJ0V0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 °C | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Xylyl Methylcarbamate: Properties, Synthesis, and Analysis

Introduction: Situating 3,5-Xylyl Methylcarbamate in Modern Agrochemical Research

3,5-Xylyl methylcarbamate, also known as XMC, is a synthetic carbamate ester that has carved a niche in agricultural science as a potent contact insecticide.[1] Functionally derived from methylcarbamic acid and 3,5-xylenol, its primary application lies in the control of leafhoppers and planthoppers, particularly in critical crops like rice and tea.[1] As with other N-methylcarbamate insecticides, its efficacy stems from its ability to act as a pseudo-irreversible inhibitor of the enzyme acetylcholinesterase (AChE), a critical component in the nervous systems of insects and mammals.[1][2]

This guide provides an in-depth technical overview of 3,5-Xylyl methylcarbamate for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causality behind its chemical properties, provide validated, step-by-step protocols for its synthesis and analysis, and detail the biochemical basis of its mechanism of action. The methodologies described herein are designed as self-validating systems, providing the robust and reproducible data required for advanced research and development.

Physicochemical and Structural Characteristics

The molecular architecture of 3,5-Xylyl methylcarbamate dictates its physical behavior, solubility, and ultimately, its biological activity. It is a colorless crystalline solid at standard conditions.[1] A comprehensive summary of its key properties is presented below, providing a foundational dataset for experimental design.

Structural and Identity Data

| Identifier | Value | Source |

| IUPAC Name | (3,5-dimethylphenyl) N-methylcarbamate | [1] |

| CAS Number | 2655-14-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)OC(=O)NC)C | [3] |

| InChIKey | CVQODEWAPZVVBU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Conditions | Source |

| Melting Point | 99 °C | [1] | |

| Water Solubility | 0.47 g/L | 20 °C | [1] |

| LogP (o/w) | 2.23 | [1] | |

| Vapor Pressure | 0.00036 mmHg | [1] | |

| Stability | Stable to light and temperatures < 90 °C. Rapidly hydrolyzed in alkaline media. | [1] |

Expert Insight: The LogP value of 2.23 indicates moderate lipophilicity. This is a critical parameter, as it represents a balance between the ability to penetrate the waxy cuticle of insects and sufficient water solubility for transport to the target site. Its stability profile, particularly its rapid degradation in alkaline conditions, is a key consideration for formulation, storage, and environmental fate analysis.

Chemical Structure Diagram

The following diagram illustrates the molecular structure of 3,5-Xylyl methylcarbamate, highlighting the carbamate ester functional group and the 3,5-dimethylphenyl moiety.

Caption: Molecular structure of 3,5-Xylyl methylcarbamate (C₁₀H₁₃NO₂).

Synthesis and Characterization

The synthesis of 3,5-Xylyl methylcarbamate is most commonly achieved via the reaction of 3,5-dimethylphenol (3,5-xylenol) with methyl isocyanate.[1] This reaction is a classic example of nucleophilic addition to an isocyanate, where the hydroxyl group of the phenol attacks the electrophilic carbon of the isocyanate.

Synthetic Workflow Diagram

Caption: General workflow for the laboratory synthesis of 3,5-Xylyl methylcarbamate.

Protocol 1: Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing 3,5-Xylyl methylcarbamate on a laboratory scale.

Causality Statement: The choice of an anhydrous aprotic solvent like toluene is critical. Isocyanates are highly reactive towards protic solvents, especially water, which would lead to the formation of urea byproducts and reduce the yield of the desired carbamate.[4] A basic catalyst, such as triethylamine or pyridine, is often used in small amounts to deprotonate the phenol, increasing its nucleophilicity and accelerating the reaction rate, though the reaction can proceed without it.[5] Recrystallization is chosen as the purification method due to the solid nature of the product and its differential solubility in a non-polar solvent system like hexane/toluene.

Materials:

-

3,5-Dimethylphenol (99%)

-

Methyl isocyanate (99%)

-

Anhydrous Toluene

-

Hexane (ACS Grade)

-

Triethylamine (optional, catalyst)

-

Round-bottom flask with stir bar

-

Condenser and drying tube (e.g., with CaCl₂)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a fume hood, add 3,5-dimethylphenol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve it in a minimal amount of anhydrous toluene.

-

Reagent Addition: Slowly add methyl isocyanate (1.05 eq) to the stirring solution at room temperature. If using a catalyst, add triethylamine (0.05 eq). Caution: Methyl isocyanate is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Seal the flask with a septum or connect it to a condenser fitted with a drying tube to protect the reaction from atmospheric moisture. Allow the mixture to stir at room temperature for 24 hours or with gentle heating (e.g., 50-60 °C) for 4-6 hours to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot toluene and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

-

Isolation: Collect the pure white crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point (expected: ~99 °C) and acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Spectroscopic Characterization

The structural identity of the synthesized 3,5-Xylyl methylcarbamate must be confirmed. Below are the expected spectral data based on public databases.[1]

¹H NMR (400 MHz, CDCl₃):

-

δ 6.82 (s, 1H): Aromatic proton at C4.

-

δ 6.73 (s, 2H): Aromatic protons at C2 and C6.

-

δ 4.98 (br s, 1H): N-H proton of the carbamate.

-

δ 2.85 (d, 3H): Methyl protons of the N-methyl group.

-

δ 2.29 (s, 6H): Methyl protons on the aromatic ring at C3 and C5.

¹³C NMR (100.4 MHz, CDCl₃):

-

δ 155.53: Carbonyl carbon (C=O) of the carbamate.

-

δ 151.00: Aromatic carbon attached to the carbamate oxygen (C1).

-

δ 139.07: Aromatic carbons attached to methyl groups (C3, C5).

-

δ 127.05: Aromatic carbon at C4.

-

δ 119.24: Aromatic carbons at C2 and C6.

-

δ 27.68: N-methyl carbon.

-

δ 21.22: Aromatic methyl carbons.

Mass Spectrometry (GC-MS, EI):

-

Major Fragments (m/z): 179 (M⁺), 122 ([M-CH₃NCO]⁺, loss of methyl isocyanate), 107 ([M-CH₃NCO-CH₃]⁺). The molecular ion peak at m/z 179 confirms the molecular weight. The fragment at m/z 122, corresponding to the 3,5-dimethylphenol cation, is a characteristic fragmentation pattern for this class of compounds.

Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of 3,5-Xylyl methylcarbamate is a direct result of its inhibition of acetylcholinesterase (AChE).[1] AChE is a crucial enzyme that terminates nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

Carbamates like XMC act as "pseudo-irreversible" or "slowly reversible" inhibitors. They mimic the structure of acetylcholine and bind to the active site of AChE. The serine hydroxyl group in the enzyme's active site attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a stable, carbamoylated enzyme intermediate. This process is analogous to the acetylation that occurs with the natural substrate, but the subsequent hydrolysis to regenerate the free enzyme is significantly slower (minutes to hours for carbamates versus microseconds for acetylcholine).[2] This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2]

Inhibition Pathway Diagram

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by 3,5-Xylyl methylcarbamate.

Analytical Methodologies

Accurate quantification of 3,5-Xylyl methylcarbamate is essential for residue analysis in food products (like rice), environmental monitoring, and metabolic studies. Due to the thermal lability of many carbamates, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the preferred analytical technique.[6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated sample preparation protocol for pesticide residue analysis in complex matrices like rice.[6][7][8]

Protocol 2: Residue Analysis in Rice via QuEChERS and LC-MS/MS

This protocol provides a validated workflow for the extraction and quantification of 3,5-Xylyl methylcarbamate residues from a rice matrix.

Causality Statement: The QuEChERS method is chosen for its efficiency and effectiveness in removing a wide range of matrix interferences from complex food samples while maintaining high analyte recovery.[8] Acetonitrile is used as the extraction solvent due to its ability to efficiently extract a broad range of pesticides and its immiscibility with water upon salting out.[8] The salt mixture (MgSO₄ and NaCl) induces phase separation and removes excess water. The dispersive solid-phase extraction (d-SPE) step with PSA (primary secondary amine) sorbent is crucial for removing organic acids, sugars, and fatty acids that could interfere with LC-MS/MS analysis.[6] LC-MS/MS is selected for its high sensitivity and selectivity, allowing for confident detection and quantification at or below the maximum residue limits (MRLs).[9]

Materials:

-

Homogenized rice sample

-

Acetonitrile (HPLC grade)

-

QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl)

-

QuEChERS d-SPE cleanup tube (e.g., 150mg PSA, 900mg MgSO₄)

-

Centrifuge and centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of water and vortex for 30 seconds. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting-Out: Add the QuEChERS extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. An acetonitrile layer containing the pesticides will separate at the top.

-

d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

-

Cleanup & Final Centrifugation: Shake the d-SPE tube for 1 minute, then centrifuge at ≥3000 rcf for 5 minutes.

-

Final Extract: Transfer an aliquot of the cleaned-up supernatant into an autosampler vial for analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid and methanol/acetonitrile). Monitor for the specific parent-to-product ion transitions for 3,5-Xylyl methylcarbamate in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.

Biochemical Assessment: Acetylcholinesterase Inhibition Assay

To quantify the inhibitory potency of 3,5-Xylyl methylcarbamate, an in vitro acetylcholinesterase inhibition assay is employed. The most common method is the colorimetric assay developed by Ellman. This assay measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (TNB²⁻), which is measured spectrophotometrically at 412 nm.[10] The potency of an inhibitor is typically expressed as the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]

Protocol 3: IC₅₀ Determination using Ellman's Method

Causality Statement: A phosphate buffer at pH 8.0 is used because it is within the optimal pH range for AChE activity and facilitates the reaction between thiocholine and DTNB.[10] A pre-incubation step of the enzyme with the inhibitor is included to allow the carbamoylation reaction to proceed before the substrate is introduced. The rate of color change is directly proportional to the enzyme activity, and by comparing the rates in the presence and absence of the inhibitor, the percent inhibition can be calculated.[11]

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

3,5-Xylyl methylcarbamate (test inhibitor)

-

Acetylthiocholine iodide (ATCI, substrate)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a 10 mM stock solution of DTNB in buffer.

-

Prepare a 14 mM stock solution of ATCI in buffer (prepare fresh).

-

Prepare a series of dilutions of 3,5-Xylyl methylcarbamate in buffer containing a low percentage of a co-solvent like DMSO if needed (ensure final DMSO concentration is <1%).

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add buffer, AChE solution, and varying concentrations of the inhibitor solution.

-

Control Well (100% Activity): Add buffer, AChE solution, and co-solvent (without inhibitor).

-

Blank Well: Add buffer, co-solvent, and substrate (no enzyme).

-

-

Pre-incubation: Add DTNB solution to all wells. Incubate the plate for 15 minutes at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add ATCI solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically (e.g., every minute for 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/min) for each well.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[11]

-

Metabolism and Environmental Fate

Understanding the metabolic fate of 3,5-Xylyl methylcarbamate is crucial for toxicological risk assessment. In insects, metabolism primarily involves phase I oxidative reactions, including hydroxylation of the benzene ring and the ring's methyl substituents.[1] The N-methyl group can also be hydroxylated to form an N-hydroxymethyl metabolite.[1] These phase I reactions increase the polarity of the molecule, facilitating subsequent phase II conjugation and excretion.

In mammals, carbamates are generally metabolized rapidly, with the majority of a dose being eliminated in the urine within 24 hours.[1] In soil, 3,5-Xylyl methylcarbamate is degraded through both biological and abiotic hydrolysis of the carbamate ester linkage, yielding 3,5-xylenol and N-methylcarbamic acid, which further breaks down.[1] The rate of hydrolysis is highly dependent on soil pH, being much faster in alkaline conditions.[1]

Conclusion

3,5-Xylyl methylcarbamate remains a relevant compound in the field of agrochemicals due to its targeted efficacy. This guide has provided a comprehensive technical framework for its study, from fundamental properties and structure to detailed, validated protocols for its synthesis, analysis, and biochemical evaluation. By understanding the causal relationships behind experimental choices—the use of anhydrous solvents in synthesis, the logic of QuEChERS cleanup, and the kinetics of enzyme inhibition—researchers can better design, execute, and interpret their own investigations into this and other carbamate-based compounds. The provided protocols serve as a robust starting point for generating high-quality, reproducible data essential for advancing scientific inquiry in this field.

References

-

PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. [Link]

-

European Commission. (2017). SANTE/11813/2017 - Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

-

Mishra, V., Dwivedi, P. D., & Verma, A. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 690293. [Link]

- Google Patents. (n.d.). Process for preparing N-methyl carbamates.

- Hui, Y. H. (Ed.). (2006). Handbook of Food Science, Technology, and Engineering. CRC Press.

- D'Agostino, P. A., & Hancock, J. R. (2000). Analysis of Carbamate Pesticides by Capillary Electrophoresis-Electrospray Mass Spectrometry.

-

Hodgson, E. (2010). Chapter 10. Metabolism of Organophosphorus and Carbamate Pesticides. In R. Krieger (Ed.), Hayes' Handbook of Pesticide Toxicology (3rd ed.). Academic Press. [Link]

-

Dorough, H. W. (1972). Metabolism of Carbamate Insecticides. Environmental Protection Agency. [Link]

-

Han, L., Sapozhnikova, Y., Matarrita, J., & Zhang, Y. (2020). Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.). Foods, 9(10), 1366. [Link]

-

Waters Corporation. (n.d.). LC-MS/MS Analysis of Pesticide Residues in Rice and Unexpected Detection of Residues in an Organic Rice Sample. Retrieved January 14, 2026, from [Link]

-

Bui, V. T., & Rosenau, T. (2023). A Chemical synthesis of cellulose tris(3,5-dimethylphenyl carbamate) and B synthesis pathway towards the novel chiral selectors. ResearchGate. [Link]

-

Kazano, H., Kearney, P. C., & Kaufman, D. D. (1972). Metabolism of methylcarbamate insecticides in soils. Journal of Agricultural and Food Chemistry, 20(5), 975-979. [Link]

-

Lehotay, S. J., & Mastovska, K. (2012). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 828, 61-91. [Link]

- Google Patents. (n.d.). Process for the production of N-Methylcarbamates.

- Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor.

-

PubChem. (n.d.). Xylylcarb. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Notario, R., & Notario, R. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(40), 8433-8447. [Link]

-

Warner, G. R., Brock, G., Prough, R. A., & Cave, M. C. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. International Journal of Molecular Sciences, 24(15), 12328. [Link]

-

Tummatorn, J., & Tummatorn, J. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. RSC Advances, 5(82), 66723-66755. [Link]

-

Dindarloo, I., Dindarloo, I., & Dindarloo, I. (2020). Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solvent/catalyst systems. New Journal of Chemistry, 44(1), 127-133. [Link]

-

Belkacem, N., Belkacem, N., & Belkacem, N. (2007). Key parameters for carbamate stability in dilute aqueous–organic solution. Journal of the Serbian Chemical Society, 72(11), 1109-1121. [Link]

-

ACS Green Chemistry Institute. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for the production of N-Methylcarbamates.

- Google Patents. (n.d.). Process for preparing methyl isocyanate.

-

Organic Chemistry Portal. (n.d.). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved January 14, 2026, from [Link]

-

Wang, X., Yan, S., Li, Z., Fan, K., Kang, M., & Peng, S. (2004). A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate by a reaction of methanol with phenylurea. Korean Journal of Chemical Engineering, 21, 378-380. [Link]

-

ResearchGate. (n.d.). Metabolic steps involved in the oxime-based carbamate pesticide degradation. Retrieved January 14, 2026, from [Link]

-

Aldana, J. A. (2017). How to optimize ellman's reagent protocol?. ResearchGate. [Link]

-

ResearchGate. (2024). Can I calculate the IC50 value from the Ellman assay?. Retrieved January 14, 2026, from [Link]

-

mzCloud. (n.d.). XMC. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same.

-

BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved January 14, 2026, from [Link]

-

Estévez, E. D. B., Guimarães, L., Boechat, F. C. S., & de Athayde-Filho, P. F. (2018). Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. Quimica Nova, 41(6), 703-710. [Link]

Sources

- 1. 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mzCloud – XMC [mzcloud.org]

- 4. researchgate.net [researchgate.net]

- 5. CN1004353B - Process for preparing N-methyl carbamates - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 3,5-Xylyl Methylcarbamate

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 3,5-Xylyl methylcarbamate (XMC), a synthetic carbamate insecticide. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical and physiological consequences of exposure to this compound. The primary mode of action, the reversible inhibition of acetylcholinesterase (AChE), is explored in detail, from the molecular interactions at the enzymatic active site to the systemic toxicological outcomes. This guide synthesizes current knowledge, explains the rationale behind key experimental methodologies, and provides detailed protocols for the in-vitro characterization of AChE inhibitors. While specific kinetic data for 3,5-Xylyl methylcarbamate is not extensively available in the public domain, this guide establishes a robust framework for its investigation by presenting comparative data for other carbamates and outlining the requisite experimental procedures.

Introduction: The Role and Classification of 3,5-Xylyl Methylcarbamate

3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate ester insecticide used in agricultural applications to control a variety of insect pests, particularly on rice and tea crops.[1] Structurally, it is a derivative of methylcarbamic acid and 3,5-xylenol.[1] Like other carbamate insecticides, its efficacy stems from its ability to disrupt the nervous system of target organisms.[2] This guide will elucidate the precise molecular mechanism underpinning this neurotoxicity.

The Primary Molecular Target: Acetylcholinesterase

The principal target of 3,5-Xylyl methylcarbamate is the enzyme acetylcholinesterase (AChE), a critical component of the cholinergic nervous system in both insects and mammals.[1][2] AChE is a serine hydrolase responsible for the rapid degradation of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic inactivation of ACh is essential for terminating nerve impulses at cholinergic synapses, allowing for the precise control of muscle contractions and nerve signaling.[2]

The Consequence of Acetylcholinesterase Inhibition

Inhibition of AChE by compounds like 3,5-Xylyl methylcarbamate leads to the accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine results in the continuous and uncontrolled stimulation of cholinergic receptors on the postsynaptic membrane, leading to a state of hyperexcitation.[2] In insects, this manifests as tremors, paralysis, and ultimately, death. In non-target organisms, including mammals, this can lead to a range of toxic effects, from mild symptoms like salivation and nausea to severe outcomes including respiratory failure and convulsions.[2]

The Molecular Mechanism of Reversible Inhibition

Carbamate insecticides, including 3,5-Xylyl methylcarbamate, are classified as reversible inhibitors of acetylcholinesterase.[2] The inhibitory process involves the carbamylation of a serine residue within the active site of the enzyme. This process can be broken down into two key steps:

-

Formation of a Reversible Enzyme-Inhibitor Complex: Initially, the carbamate inhibitor binds non-covalently to the active site of AChE, forming a Michaelis-Menten-like complex.[3]

-

Carbamylation of the Active Site: The inhibitor is then cleaved, and the carbamoyl moiety is transferred to the hydroxyl group of the active site serine, forming a carbamylated enzyme. This covalent modification renders the enzyme inactive as it can no longer hydrolyze acetylcholine.[3]

The inhibition is termed "reversible" because the carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. However, the rate of this decarbamylation is significantly slower than the rate of deacetylation that occurs with the natural substrate, acetylcholine.[3] This results in a temporary but effective inactivation of the enzyme.

Quantitative Analysis of Enzyme Inhibition

A thorough understanding of an inhibitor's potency requires quantitative analysis of its interaction with the target enzyme. Key parameters include the half-maximal inhibitory concentration (IC50) and the kinetic constants that describe the rates of binding, carbamylation, and decarbamylation.

IC50 Determination

| Carbamate Insecticide | IC50 (µM) | Source Organism of AChE |

| Aldicarb | 0.45 | Not Specified |

| Carbofuran | 0.21 | Not Specified |

| Carbaryl | 2.5 | Not Specified |

| Methomyl | 0.87 | Not Specified |

| Propoxur | 1.2 | Not Specified |

| Bendiocarb | ~1 | Rat Brain |

| This table presents comparative data for other carbamate insecticides to provide context for the expected potency of 3,5-Xylyl methylcarbamate.[1][4] |

Kinetic Constants of Inhibition

A more detailed kinetic analysis provides deeper insights into the mechanism of inhibition. The key kinetic constants are:

-

K_D (Dissociation Constant): Represents the affinity of the inhibitor for the enzyme in the initial non-covalent complex. It is calculated as k_off / k_on.

-

k_2 (Carbamylation Rate Constant): The rate at which the carbamoyl moiety is transferred to the active site serine.

-

k_3 (Decarbamylation Rate Constant): The rate of spontaneous hydrolysis of the carbamylated enzyme, which regenerates the active enzyme.

-

k_i (Overall Inhibition Rate Constant): A second-order rate constant that reflects the overall potency of the inhibitor, calculated as k_2 / K_D.[3]

Specific kinetic constants for 3,5-Xylyl methylcarbamate are not available in the surveyed literature. However, the experimental protocols outlined in this guide can be employed to determine these crucial parameters.

Experimental Protocols for a Mechanistic Investigation

The following protocols provide a framework for the in-vitro characterization of acetylcholinesterase inhibitors like 3,5-Xylyl methylcarbamate.

Measurement of Acetylcholinesterase Activity: The Ellman Assay

The Ellman assay is a widely used, simple, and reliable colorimetric method for measuring acetylcholinesterase activity.[5]

Principle: Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (from a suitable source, e.g., electric eel, bovine erythrocytes, or insect homogenate)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCh) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

3,5-Xylyl methylcarbamate stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol for IC50 Determination:

-

Prepare Reagent Solutions:

-

Prepare a working solution of DTNB in phosphate buffer.

-

Prepare a working solution of ATCh in deionized water.

-

Prepare a series of dilutions of the 3,5-Xylyl methylcarbamate stock solution in the appropriate buffer.

-

-

Set up the Microplate:

-

Blank wells: Add buffer, DTNB, and ATCh.

-

Control wells (100% activity): Add buffer, AChE solution, DTNB, and the solvent used for the inhibitor.

-

Test wells: Add buffer, AChE solution, DTNB, and the various dilutions of 3,5-Xylyl methylcarbamate.

-

-

Pre-incubation: Add all components except the substrate (ATCh) to the wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the Reaction: Add the ATCh solution to all wells to start the enzymatic reaction.

-

Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Calculate the percentage of inhibition for each concentration of 3,5-Xylyl methylcarbamate relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Metabolism and Toxicokinetics

The overall toxicity of 3,5-Xylyl methylcarbamate is influenced by its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Carbamates can be absorbed through ingestion, inhalation, and dermal contact.[2] Due to their lipophilic nature, they can distribute to various tissues, including the central nervous system.

Metabolic Pathways

The metabolism of 3,5-Xylyl methylcarbamate primarily occurs in the liver. The main metabolic transformations involve:

-

Hydroxylation: The aromatic ring and the methyl substituents on the ring can undergo hydroxylation.[1]

-

N-demethylation: The N-methyl group of the carbamate moiety can be removed.

-

Hydrolysis: The carbamate ester linkage can be hydrolyzed, breaking down the molecule into 3,5-xylenol and methylcarbamic acid.[1]

These metabolic processes generally lead to the formation of more polar and less toxic metabolites that can be more readily excreted from the body.

Toxicological Profile

The acute toxicity of 3,5-Xylyl methylcarbamate is primarily due to its inhibition of acetylcholinesterase.

Acute Toxicity Data

The following table summarizes the available acute toxicity data for 3,5-Xylyl methylcarbamate.

| Species | Route of Exposure | LD50 Value |

| Rat | Oral | 542 mg/kg |

| Rabbit | Oral | 445 mg/kg |

| LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.[1] |

Clinical Signs of Toxicity

Exposure to 3,5-Xylyl methylcarbamate can lead to a cholinergic crisis, characterized by a range of symptoms resulting from the overstimulation of muscarinic and nicotinic acetylcholine receptors. These symptoms can include:

-

Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bronchospasm and bradycardia.

-

Nicotinic effects: Muscle fasciculations, cramping, and weakness, which can progress to paralysis.

-

Central nervous system effects: Dizziness, headache, anxiety, confusion, convulsions, and respiratory depression.[2]

Conclusion

3,5-Xylyl methylcarbamate exerts its insecticidal effect through the reversible inhibition of acetylcholinesterase, a critical enzyme in the nervous system. The carbamylation of the active site serine leads to the accumulation of acetylcholine and subsequent neurotoxicity. While the general mechanism is well-understood and analogous to other carbamate insecticides, a comprehensive toxicological and mechanistic profile of 3,5-Xylyl methylcarbamate for risk assessment and the development of potential countermeasures would be significantly enhanced by the determination of its specific IC50 and kinetic constants for acetylcholinesterase inhibition. The experimental protocols detailed in this guide provide a clear path for acquiring this crucial data. Further research into its metabolic fate and potential off-target effects will also contribute to a more complete understanding of this compound.

References

-

The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 5(4), 221-226. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17563, 3,5-Xylyl methylcarbamate. Retrieved January 14, 2026, from [Link]

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

-

Smulders, C. J., van Kleef, R. G., & Vijverberg, H. P. (2003). Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase. Toxicology and applied pharmacology, 193(1), 35–45. [Link]

Sources

- 1. 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity [mdpi.com]

An In-Depth Technical Guide to 3,5-Xylyl Methylcarbamate as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate insecticide that exerts its biological effect through the inhibition of cholinesterase enzymes. This technical guide provides a comprehensive overview of 3,5-xylyl methylcarbamate, focusing on its mechanism of action as a reversible cholinesterase inhibitor. The document delves into the chemical properties, synthesis, and toxicological profile of this compound. Detailed, field-proven methodologies for the in-vitro evaluation of cholinesterase inhibitors, including the Ellman's method for determining enzyme activity and the subsequent calculation of IC50 values, are presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of cholinesterase inhibitors, offering both foundational knowledge and practical experimental protocols.

Introduction: The Role of Cholinesterase and Its Inhibition

Cholinesterase is a critical enzyme family, primarily comprising acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), that plays a pivotal role in the regulation of neurotransmission.[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for the termination of nerve impulses at cholinergic synapses. The inhibition of cholinesterases leads to an accumulation of acetylcholine, resulting in the hyperstimulation of cholinergic receptors. This mechanism is the basis for the therapeutic action of several drugs, as well as the toxicity of various compounds, including carbamate and organophosphate insecticides.[2]

Carbamate insecticides, such as 3,5-xylyl methylcarbamate, are a class of compounds that function as cholinesterase inhibitors.[3] Unlike organophosphates, which cause irreversible inhibition, carbamates are typically reversible inhibitors.[2] This reversibility is a key characteristic that influences their toxicological profile and duration of action.

3,5-Xylyl Methylcarbamate: An Overview

3,5-Xylyl methylcarbamate is a colorless, solid organic compound used as a contact insecticide, particularly in agriculture for the control of leafhoppers and planthoppers on rice and tea.[3]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO₂ | [4] |

| Molecular Weight | 179.22 g/mol | [3] |

| CAS Number | 2655-14-3 | [4] |

| Appearance | Colorless solid | [3] |

| Solubility | Practically insoluble in water; soluble in many organic solvents. | [3] |

Mechanism of Action: Reversible Cholinesterase Inhibition

The inhibitory action of 3,5-xylyl methylcarbamate on cholinesterase is a two-step process involving the carbamoylation of the enzyme's active site, followed by spontaneous hydrolysis (decarbamoylation) to regenerate the active enzyme. This process renders carbamates as reversible, or pseudo-irreversible, inhibitors.

The interaction can be summarized as follows:

-

Formation of a Reversible Complex: The carbamate molecule first binds to the active site of the cholinesterase enzyme, forming a non-covalent enzyme-inhibitor complex.

-

Carbamoylation: The carbamate then transfers its carbamoyl group to a serine hydroxyl group within the enzyme's active site, forming a transiently stable carbamoylated enzyme. This step inactivates the enzyme.

-

Decarbamoylation: The carbamoylated enzyme undergoes hydrolysis at a much slower rate than the deacetylation of the acetylated enzyme, leading to a temporary inhibition. The enzyme is eventually regenerated, and its activity is restored.

Caption: Mechanism of cholinesterase inhibition by 3,5-xylyl methylcarbamate.

Inhibitory Potency: IC50 and Ki Values

| Carbamate Inhibitor | Enzyme | IC50 Value (µM) | Source |

| Carbamate 1 | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 | [5] |

| Carbamate 7 | Butyrylcholinesterase (BChE) | 0.38 ± 0.01 | [5] |

| Various Salicylanilide (Thio)carbamates | Acetylcholinesterase (AChE) | 38.9 - 89.7 | [5] |

| Rivastigmine | Acetylcholinesterase (AChE) | 501 ± 3.08 | [5] |

Synthesis of 3,5-Xylyl Methylcarbamate

3,5-Xylyl methylcarbamate can be synthesized via two primary routes.[3]

Route 1: Reaction of 3,5-Dimethylphenol with Methyl Isocyanate

This is a common method for the synthesis of N-methylcarbamates. The reaction involves the addition of the hydroxyl group of 3,5-dimethylphenol to the isocyanate group of methyl isocyanate.

General Procedure:

-

Dissolve 3,5-dimethylphenol in a suitable inert solvent (e.g., toluene, diethyl ether).

-

Optionally, a basic catalyst such as triethylamine can be added to facilitate the reaction.

-

Slowly add methyl isocyanate to the solution, maintaining the reaction temperature. The reaction is exothermic.

-

After the addition is complete, continue to stir the mixture for a specified period to ensure the reaction goes to completion.

-

The product can then be isolated by crystallization, filtration, and washing with a suitable solvent.

Route 2: Reaction of 3,5-Dimethylphenyl Chloroformate with Methylamine

This alternative route involves the reaction of a chloroformate with an amine.

General Procedure:

-

Prepare 3,5-dimethylphenyl chloroformate by reacting 3,5-dimethylphenol with phosgene.

-

React the resulting 3,5-dimethylphenyl chloroformate with methylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

-

The product is then isolated and purified.

In-Vitro Evaluation of Cholinesterase Inhibition

The following section provides a detailed protocol for the in-vitro assessment of the inhibitory activity of 3,5-xylyl methylcarbamate against cholinesterases using the well-established Ellman's method.

Ellman's Method for Determination of Cholinesterase Activity

This spectrophotometric assay is based on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) by cholinesterase. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

3,5-Xylyl methylcarbamate (test inhibitor)

-

Donepezil or Eserine (positive control)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitor in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE or BChE solution

-

Varying concentrations of 3,5-xylyl methylcarbamate (or control inhibitor/buffer for control wells).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (ATCI or BTCI) to each well to start the enzymatic reaction.

-

Detection: Immediately add DTNB to each well.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader to monitor the rate of the reaction.

Determination of IC50 Value

The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Calculation:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the determination of the IC50 value.

Toxicology and Safety Information

3,5-Xylyl methylcarbamate is a cholinesterase inhibitor and should be handled with appropriate safety precautions.

| Toxicity Data | Value | Species | Source |

| Oral LD50 | 245 mg/kg | Mouse | PubChem |

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Conclusion

3,5-Xylyl methylcarbamate serves as a representative example of a carbamate insecticide that functions through the reversible inhibition of cholinesterase enzymes. This guide has provided a detailed examination of its mechanism of action, synthesis, and methods for in-vitro evaluation. The presented protocols for cholinesterase activity assays and IC50 determination offer a robust framework for the characterization of this and other cholinesterase inhibitors. While specific inhibitory potency data for 3,5-xylyl methylcarbamate remains an area for further investigation, the information and methodologies outlined herein provide a solid foundation for researchers and professionals in the field of drug development and toxicology.

References

-

Krátký, M., et al. (2020). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

-

Gniazdowska, E., et al. (2019). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). 3,5-Xylyl Methylcarbamate. PubChem. [Link]

-

Benchekroun, M., et al. (2025). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal. FULIR. [Link]

-

de Oliveira, G. V., et al. (2019). Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant. PMC. [Link]

-

Vinšová, J., et al. (2014). The IC 50 values of thiophosphates 1 for AChE and BChE inhibition. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). 3,5-Xylyl Methylcarbamate. PubChem. [Link]

- Google Patents (n.d.).

-

Fuortes, L. J., et al. (1993). Cholinesterase-inhibiting insecticide toxicity. PubMed. [Link]

-

Oregon State University (n.d.). EXTOXNET TIBs - Cholinesterase Inhibition. [Link]

-

Joel, D., et al. (1992). Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate. [Link]

-

NIST (n.d.). Phenol, 3,5-dimethyl-, methylcarbamate. NIST WebBook. [Link]

Sources

- 1. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 2. Cholinesterase-inhibiting insecticide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 3,5-dimethyl-, methylcarbamate [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of 3,5-Xylyl methylcarbamate

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Xylyl Methylcarbamate

Introduction

3,5-Xylyl methylcarbamate, also known by its common name XMC, is a carbamate ester insecticide.[1] First introduced in 1968, it has been utilized in agricultural applications, primarily for controlling leafhoppers and planthoppers in rice and tea cultivation.[2][3] As with other carbamate insecticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2][4] This guide provides a comprehensive overview of the fundamental physical and chemical properties of 3,5-Xylyl methylcarbamate, intended for researchers, chemists, and professionals in drug and pesticide development.

Chemical Identity and Structure

Proper identification is critical for scientific accuracy. The compound is systematically named (3,5-dimethylphenyl) N-methylcarbamate.[2][5] It is registered under CAS Number 2655-14-3.[1][6][7][8] The molecular formula is C₁₀H₁₃NO₂.[1][6][8]

Below is a diagram illustrating the chemical structure of 3,5-Xylyl methylcarbamate.

Caption: Figure 1. 2D Structure of 3,5-Xylyl methylcarbamate.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its behavior, formulation, and environmental fate. 3,5-Xylyl methylcarbamate is a colorless, crystalline solid in its pure form.[1][2] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 179.22 g/mol | [1][2][8] |

| Melting Point | 99 °C | [1][2][8] |

| Boiling Point | 265.1 °C at 760 mmHg | [1] |

| Density | 0.54 g/cm³ | [1][8] |

| Vapor Pressure | 6.8 x 10⁻³ Pa (at 25 °C) | [1] |

| Water Solubility | 470 mg/L (at 20 °C) | [1][2] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, ethanol, and ethyl acetate. | [2] |

| LogP (Octanol-Water Partition Coeff.) | 2.23 | [1][2] |

Chemical Properties and Reactivity

Stability

3,5-Xylyl methylcarbamate is relatively stable to light and to temperatures up to 90 °C.[1][2] It is also stable in neutral and weakly acidic aqueous solutions.[1][2] However, its stability is significantly compromised in alkaline conditions.

Hydrolysis

The ester linkage in the carbamate group is susceptible to hydrolysis, particularly in alkaline media, which rapidly breaks the compound down into 3,5-xylenol and methylcarbamic acid.[1][2] This chemical property is a primary degradation pathway in the environment, especially in alkaline soils.[1] The rate of hydrolysis is dependent on pH and the composition of the medium.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary biochemical property of 3,5-Xylyl methylcarbamate is its activity as a cholinesterase inhibitor.[1][2][4][7] It carbamylates the serine hydroxyl group at the active site of the acetylcholinesterase (AChE) enzyme. This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity in target organisms.[4] Unlike organophosphates, the inhibition by carbamates is typically reversible.[4]

Caption: Figure 2. Simplified mechanism of reversible acetylcholinesterase inhibition.

Synthesis and Manufacturing

There are two primary synthetic routes for the production of 3,5-Xylyl methylcarbamate.[2][3]

-

Reaction with Methyl Isocyanate: This method involves the direct reaction of 3,5-xylenol with methyl isocyanate, often in the presence of a catalyst.

-

Two-Step Phosgene Method: This route first involves reacting 3,5-xylenol with phosgene to form 3,5-dimethylphenyl chloroformate. This intermediate is then reacted with methylamine to yield the final product.[1][3]

Caption: Figure 3. The two main industrial synthesis pathways for XMC.

Experimental Protocols

Protocol 1: Synthesis via the Isocyanate Route

This protocol is a generalized procedure based on the known reactivity of phenols with isocyanates.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1 mole of 3,5-xylenol in a suitable anhydrous solvent (e.g., toluene or tetrahydrofuran).

-

Reaction: Add a catalytic amount of a tertiary amine (e.g., triethylamine) or a tin catalyst. Slowly add 1.05 moles of methyl isocyanate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 3,5-Xylyl methylcarbamate.

-

Validation: Confirm the identity and purity of the product using techniques such as Melting Point determination, NMR spectroscopy, and Mass Spectrometry.

Protocol 2: Analytical Quantification by HPLC

This protocol outlines a general method for the analysis of carbamate pesticides.

-

Standard Preparation: Prepare a stock solution of analytical grade 3,5-Xylyl methylcarbamate in acetonitrile at a concentration of 100 µg/mL. From this stock, prepare a series of calibration standards ranging from 0.1 to 10 µg/mL by serial dilution.

-

Sample Preparation: For environmental or biological samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering matrix components. The final extract should be dissolved in the mobile phase.

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound, or MS detection for higher sensitivity and specificity.

-

-

Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3,5-Xylyl methylcarbamate in the samples by interpolating their peak areas on the calibration curve.

Safety and Toxicology

3,5-Xylyl methylcarbamate is a toxic compound, primarily acting as a neurotoxin through cholinesterase inhibition.[1][4] Exposure can occur through ingestion, inhalation, or dermal contact.[2] Symptoms of acute exposure are characteristic of carbamate poisoning and include nausea, vomiting, dizziness, and in severe cases, respiratory distress.[9] It is classified as moderately toxic with an oral LD50 in rats of 542 mg/kg.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[9]

Conclusion

3,5-Xylyl methylcarbamate is a well-characterized carbamate insecticide with a defined set of physical and chemical properties. Its efficacy is derived from its ability to reversibly inhibit acetylcholinesterase. Understanding its properties, particularly its stability and reactivity, is crucial for its effective application in agriculture, for assessing its environmental impact, and for ensuring the safety of those who handle it. The synthetic and analytical protocols provided herein offer a foundation for further research and development involving this compound.

References

-

3,5-Xylyl methylcarbamate - Hazardous Agents - Haz-Map. (n.d.). Retrieved January 14, 2026, from [Link]

-

3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

3,5-Xylyl methylcarbamate - CAS Common Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Xylylcarb | C10H13NO2 | CID 17040 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

3,5-Xylylmethylcarbamat - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET - Greenbook.net. (2012, December 4). Retrieved January 14, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Xylylmethylcarbamat – Wikipedia [de.wikipedia.org]

- 4. Xylylcarb | C10H13NO2 | CID 17040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. XMC (3,5-Xylyl methyl carbamate) | LGC Standards [lgcstandards.com]

- 6. CAS 2655-14-3: 3,5-Xylyl methylcarbamate | CymitQuimica [cymitquimica.com]

- 7. 3,5-Xylyl methylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. assets.greenbook.net [assets.greenbook.net]

The Biological Activity of 3,5-Xylyl Methylcarbamate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

3,5-Xylyl methylcarbamate, also known as XMC, is a synthetic carbamate ester that has been utilized primarily as a contact insecticide.[1] It belongs to the broader class of carbamate pesticides, which were developed as alternatives to organophosphates, exhibiting a similar mode of action but with distinct kinetic properties.[2][3] This technical guide provides an in-depth exploration of the biological activity of 3,5-Xylyl methylcarbamate, designed for researchers, scientists, and professionals in drug development and toxicology. The focus is on its mechanism of action, metabolic pathways, and the experimental methodologies used to characterize its effects.

Physicochemical and Toxicological Profile

A comprehensive understanding of the biological activity of a compound begins with its fundamental properties.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Water Solubility | 470 mg/L at 20°C | [2] |

| Oral LD50 (Rat) | 542 mg/kg | [2] |

| Oral LD50 (Mouse) | 245 mg/kg | [2] |

| Primary Use | Agricultural insecticide | [1] |

Core Mechanism of Action: Reversible Cholinesterase Inhibition

The primary biological activity of 3,5-Xylyl methylcarbamate stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[3]

The inhibition of AChE by carbamates like XMC is a pseudo-irreversible process involving two key steps:

-

Reversible Binding: The carbamate molecule first binds non-covalently to the active site of the AChE enzyme, forming an enzyme-inhibitor complex.[4]

-

Carbamoylation: Subsequently, the carbamate transfers its carbamoyl group to a serine hydroxyl group within the active site of AChE, forming a carbamoylated enzyme. This covalent modification renders the enzyme inactive.[4]

Unlike the "irreversible" phosphorylation by organophosphates, the carbamoylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. However, this decarbamoylation process is significantly slower than the deacetylation of the natural substrate, acetylcholine, leading to a temporary but potent inhibition of AChE activity.[2][4] This reversible nature of inhibition is a key distinction between carbamate and organophosphate insecticides.[1][3]

The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to continuous stimulation of cholinergic receptors, resulting in hyper-excitation of the nervous system, paralysis, and ultimately, death in target insects.[3][5]

Caption: Comparative metabolic pathways of 3,5-Xylyl methylcarbamate in insects and mammals.

Experimental Protocols for Biological Activity Assessment

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and determining the inhibitory potential of compounds like 3,5-Xylyl methylcarbamate. [3]The principle involves the measurement of the product of a reaction between thiocholine (produced from the AChE-catalyzed hydrolysis of acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored anion with an absorbance maximum at 412 nm. [6][7] Step-by-Step Methodology for IC₅₀ Determination:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

-

DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

-

Acetylthiocholine Iodide (ATCI) Solution: Prepare a 75 mM solution of ATCI in deionized water.

-

AChE Solution: Prepare a stock solution of acetylcholinesterase (from electric eel or other sources) in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Inhibitor (3,5-Xylyl methylcarbamate) Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer to achieve a range of final concentrations for testing.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

20 µL of DTNB solution.

-

10 µL of the appropriate 3,5-Xylyl methylcarbamate dilution (or buffer for control).

-

10 µL of AChE solution.

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (change in absorbance per minute) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). [6]

-

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. [8]It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-